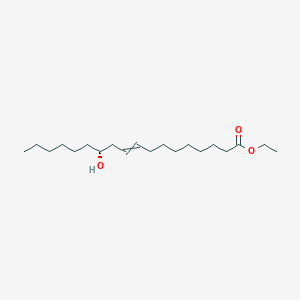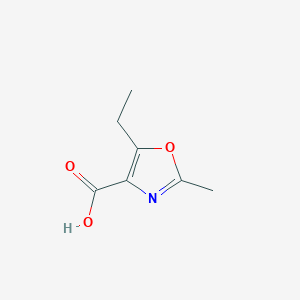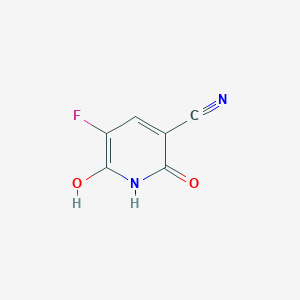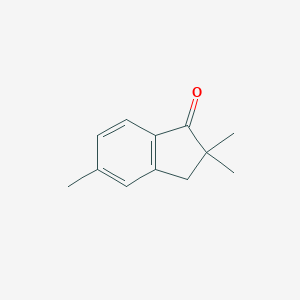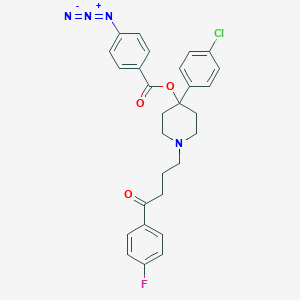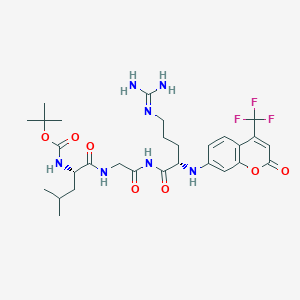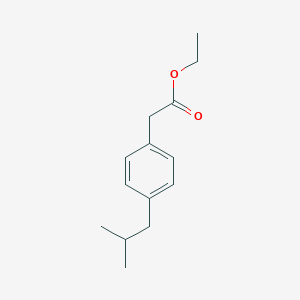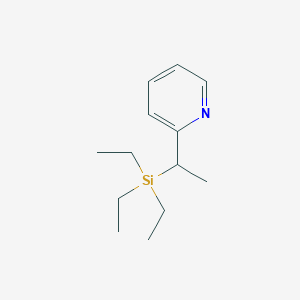
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
Descripción general
Descripción
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is a useful research compound. Its molecular formula is C6H4BrClN2O and its molecular weight is 235.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Biological Activities
One of the primary scientific applications of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone involves its use in the synthesis of new chemical derivatives with potential biological activities. For instance, Abdel-Aziz et al. (2011) synthesized new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives starting from a bromoacetyl precursor, revealing significant immunosuppressive and immunostimulatory effects on immune cells, along with potent cytotoxicity against several cancer cell lines, highlighting its utility in drug discovery and development (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Computational Chemistry Studies
Erdogan and Erdoğan (2019) conducted a computational study on the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanones, including derivatives similar to this compound. Through Density Functional Theory (DFT) calculations, they provided insights into the reactivity, mechanism, and electronic properties of these compounds, demonstrating their significance in understanding chemical reactivity and designing new molecules with desired properties (Erdogan & Erdoğan, 2019).
Formation of Pyridylcarbene Intermediates
Abarca et al. (2006) explored the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine, leading to the formation of pyridylcarbene intermediates. This process resulted in various products including 1-(6-bromopyridin-2-yl)ethanone, demonstrating the compound's role in generating intermediates for further chemical synthesis and its potential application in the development of new materials and chemical entities (Abarca, Ballesteros, & Blanco, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1-(6-chloropyridazin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-5(11)4-1-2-6(8)10-9-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUDUAHNKPDSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359794-51-7 | |
| Record name | 2-bromo-1-(6-chloropyridazin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

